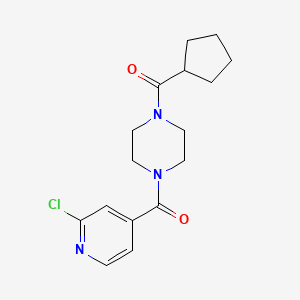

![molecular formula C12H15ClN2O2 B2549439 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 946757-68-2](/img/structure/B2549439.png)

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

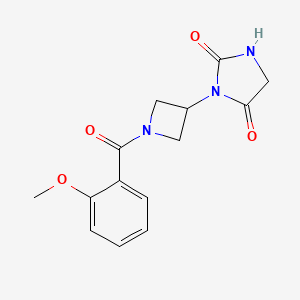

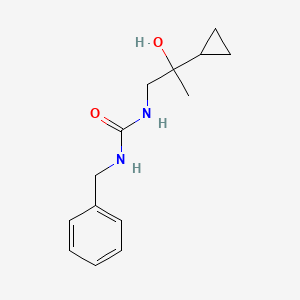

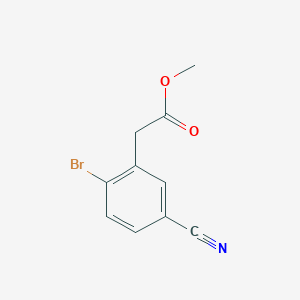

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound with the CAS Number: 946757-68-2 . It has a molecular weight of 254.72 . The IUPAC name for this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetic acid . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.72 . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

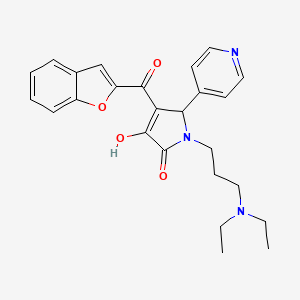

The compound is used in the synthesis of somewhat complex molecules containing α,β-unsaturated keto scaffold . The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

Cytotoxicity Studies

The compound has been used in cytotoxicity studies. It has been determined the activity of synthesized compounds and control drugs against human colon (HCT116) and cancer cell lines of the mouse monocyte macrophage leukaemic (RAW 264.7) .

Carcinoma Cell Lines

The compound has shown promising results against carcinoma cell lines for the compounds were enlarged in liver (FOCUS, MAHLAVU, HEPG2, HEP3B), breast (BT20, T47D, CAMA-1), gastric (KATO-3) and endometrial (MFE-296) samples .

Anticancer Drug Development

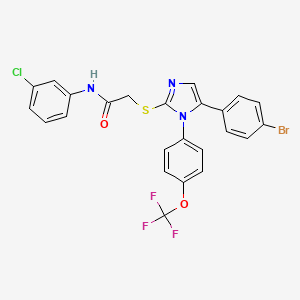

The compound is used in the development of anticancer drugs. A number of these molecules have been shown to alkylate thiols but not amino or hydroxy substituents .

Pharmaceutical Impurity Standards

The compound is used as a pharmaceutical impurity standard, specifically as Cetirizine Dihydrochloride Impurity B .

Antiallergic Drug Synthesis

The compound is used in the synthesis of antiallergic drugs. An improved and scalable method has been developed for the synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, a key intermediate for Cetirizine which is an antiallergic drug .

Wirkmechanismus

Target of Action

The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.

Mode of Action

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.

Biochemical Pathways

Upon binding to the histamine H1 receptor, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .

Result of Action

The molecular and cellular effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .

Action Environment

The action, efficacy, and stability of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .

Zukünftige Richtungen

While specific future directions for this compound are not available, it’s worth noting that it’s a major metabolite of hydroxyzine . Hydroxyzine is an antihistamine used to treat allergy symptoms, and research into similar compounds could potentially lead to the development of more effective treatments.

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYCTYNEOPOFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)